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molecular formula C13H12N2O B8626919 6-(methylamino)-9H-carbazol-3-ol

6-(methylamino)-9H-carbazol-3-ol

Cat. No. B8626919
M. Wt: 212.25 g/mol
InChI Key: KIDHTYCXMSTLHB-UHFFFAOYSA-N
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Patent
US08932557B2

Procedure details

A mixture of 6-(benzyloxy)-N-methyl-9H-carbazol-3-amine 4 (93 mg, 0.31 mmol), Pd/C (10 mg) and acetic acid (10 drops) in MeOH (10 mL) was hydrogenated at room temperature for 1.5 hrs. It was passed through a short Celite pad. The filtrate was concentrated in vacuo to give the desired product 5 (66 mg). It was used directly in the next step without any further purification. MS: m/z=213 (M+H+)+.
Name
6-(benzyloxy)-N-methyl-9H-carbazol-3-amine
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]2[C:19](=[CH:20][CH:21]=1)[NH:18][C:17]1[CH:16]=[CH:15][C:14]([NH:22][CH3:23])=[CH:13][C:12]2=1)C1C=CC=CC=1>C(O)(=O)C.CO.[Pd]>[CH3:23][NH:22][C:14]1[CH:13]=[C:12]2[C:17](=[CH:16][CH:15]=1)[NH:18][C:19]1[CH:20]=[CH:21][C:9]([OH:8])=[CH:10][C:11]2=1

Inputs

Step One
Name
6-(benzyloxy)-N-methyl-9H-carbazol-3-amine
Quantity
93 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=3C=C(C=CC3NC2=CC1)NC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CNC=1C=C2C=3C=C(C=CC3NC2=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 66 mg
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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